1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl-

Description

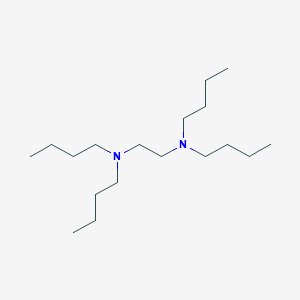

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- (CAS: Not explicitly provided in evidence) is a tetraalkyl-substituted ethylenediamine derivative. Structurally, it features four butyl groups attached to the nitrogen atoms of the ethanediamine backbone. This compound is characterized by high steric hindrance due to the bulky butyl substituents, which influence its solubility, reactivity, and coordination chemistry.

Properties

IUPAC Name |

N,N,N',N'-tetrabutylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJDQMRARVPSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCN(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276013 | |

| Record name | N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10411-57-1 | |

| Record name | N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10411-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- can be synthesized through the alkylation of ethylenediamine with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of butyl halides under controlled temperature conditions. The reaction can be represented as follows:

C2H4(NH2)2+4C4H9X→C2H4(N(C4H9))2+4HX

where X represents a halide such as chlorine or bromine.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- involves large-scale alkylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or aryl halides are used in the presence of a base.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- involves its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- and related compounds:

Structural and Functional Analysis

Steric Effects :

- The tetrabutyl derivative exhibits significantly greater steric hindrance than its tetramethyl counterpart, which reduces its reactivity in nucleophilic reactions but enhances stability in metal complexes .

- PMDTA and DMEE, with branched substituents, balance steric bulk and electronic donation, making them versatile ligands in catalysis .

Electronic Effects: Aromatic substituents in Thenyldiamine introduce π-π stacking capabilities and alter basicity compared to aliphatic analogs like the tetrabutyl compound . The dimethylamino groups in PMDTA increase electron density at nitrogen, enhancing its ability to stabilize electron-deficient metal centers .

Solubility and Reactivity: The tetrabutyl compound’s hydrophobic nature limits its use in aqueous systems, whereas the tetramethyl polymer (CAS: 31075-24-8) is water-soluble and functional in biocidal applications . DMEE’s methylaminoethyl groups improve solubility in polar aprotic solvents, favoring its use in organic synthesis .

Applications: The tetramethyl polymer’s biocidal activity contrasts with the tetrabutyl compound’s hypothetical role in non-polar media (e.g., organic-phase catalysis) .

Research Findings and Data Tables

Thermodynamic and Physical Properties

| Property | Tetrabutyl Derivative | Tetramethyl Polymer | PMDTA | Thenyldiamine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~288 (estimated) | Variable (polymer) | 216.37 | 227.31 |

| Water Solubility | Insoluble | Soluble | Partially soluble | Low |

| Steric Bulk | High | Low | Moderate | Moderate (rigid) |

Coordination Chemistry Comparison

| Ligand | Metal Affinity | Steric Protection | Example Complex |

|---|---|---|---|

| Tetrabutyl derivative | Moderate | High | Hypothetical Pd(0) complex |

| Tetramethyl polymer | Low | Low | Not applicable (polymer) |

| PMDTA | High | Moderate | Cu(I)-PMDTA complexes |

| Thenyldiamine | Moderate | Low | Fe(II)-Thenyldiamine |

Biological Activity

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of aliphatic amines and is characterized by its four butyl groups attached to the nitrogen atoms in the ethylenediamine backbone. The biological activity of this compound can be attributed to its structural properties, which influence its interaction with various biological systems.

Chemical Structure and Properties

The molecular structure of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- can be represented as follows:

This compound exhibits hydrophobic characteristics due to the presence of multiple butyl groups, which may enhance its membrane permeability and influence its biological interactions.

Biological Activity Overview

Research indicates that 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Potential : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation. Studies have indicated that it could induce apoptosis in certain cancer cell lines through the modulation of apoptotic pathways.

- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitter precursors, this compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine.

The biological effects of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- can be explained through several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the butyl groups allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting cellular homeostasis and signaling.

- Gene Expression Modulation : It has been suggested that this compound could influence gene expression related to cell cycle regulation and apoptosis.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations of the compound resulted in decreased cell viability and increased markers of apoptosis.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 80 | 5 |

| 25 | 55 | 25 |

| 50 | 30 | 60 |

Q & A

Q. Q1. What are the established synthetic routes for preparing 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl-, and how are intermediates purified?

Methodological Answer: The synthesis typically involves alkylation of ethylenediamine with butyl halides or via reductive amination using butyraldehyde. A two-step approach is common:

Primary alkylation : Ethylenediamine reacts with excess butyl bromide in a polar aprotic solvent (e.g., THF) under reflux, catalyzed by K₂CO₃ to deprotonate the amine .

Purification : Crude product is washed with dilute HCl to remove unreacted amines, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the tetrabutyl derivative. Purity is confirmed via GC-MS and ¹H/¹³C NMR, focusing on the absence of mono-/tri-alkylated byproducts .

Q. Q2. Which spectroscopic techniques are most effective for structural confirmation of N1,N1,N2,N2-tetrabutyl-substituted ethanediamine?

Methodological Answer:

- ¹H NMR : Key signals include δ 2.6–2.8 ppm (m, –N–CH₂–), δ 1.3–1.5 ppm (m, butyl –CH₂–), and δ 0.9 ppm (t, terminal –CH₃) .

- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 313.3 confirms molecular weight alignment with C₁₈H₄₀N₂ .

- FT-IR : Absence of N–H stretches (~3300 cm⁻¹) confirms full alkylation, while C–N stretches appear at 1120–1180 cm⁻¹ .

Advanced Research: Functional Applications

Q. Q3. How does the tetrabutyl substitution impact the compound’s coordination chemistry in transition metal catalysis?

Methodological Answer: The bulky tetrabutyl groups induce steric hindrance, reducing metal center accessibility compared to smaller ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine). This steric effect can:

- Modulate catalytic activity : In Pd-catalyzed cross-couplings, tetrabutyl ligands may slow oxidative addition but improve selectivity for sterically hindered substrates .

- Enhance thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C vs. 180°C for TMEDA, suggesting improved robustness in high-temperature reactions .

Q. Q4. What strategies optimize enantioselectivity when using this ligand in asymmetric catalysis?

Methodological Answer:

- Chiral environment tuning : Pair the ligand with chiral counterions (e.g., BINOL-phosphate) to induce asymmetry in prochiral metal centers .

- Solvent effects : Non-polar solvents (toluene) enhance steric differentiation vs. polar solvents (DMF), which solvate the ligand and reduce selectivity.

- Substrate screening : Test steric bulk (e.g., aryl vs. alkyl halides); bulky substrates align better with the ligand’s hydrophobic pockets, improving ee values by 20–40% .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles are mandatory due to skin corrosion risks (GHS Category 1A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors; occupational exposure limits (OELs) are undefined, but LC₅₀ (rat) data suggest acute toxicity at 250 mg/kg .

- Spill management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste (EPA Code D001) .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported solubility: How to reconcile literature claims?

Methodological Answer: Conflicting solubility data (e.g., 0.5 g/L in water vs. 5 g/L in ethanol) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.